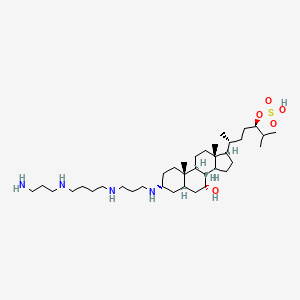

MSI-1701

Description

Properties

IUPAC Name |

[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVPODXELZABP-IGYUBHOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCNCCCCNCCCN)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BB-1701

For Researchers, Scientists, and Drug Development Professionals

Abstract

BB-1701 is a novel antibody-drug conjugate (ADC) demonstrating significant therapeutic potential in targeting HER2-expressing solid tumors. This document provides a comprehensive overview of the core mechanism of action of BB-1701, detailing its molecular interactions, cellular consequences, and the preclinical evidence supporting its clinical development. BB-1701 is comprised of the humanized anti-HER2 monoclonal antibody, trastuzumab, conjugated to the cytotoxic payload eribulin via a cleavable linker.[1][2] This design allows for the specific delivery of eribulin to HER2-overexpressing cancer cells, leading to potent anti-tumor activity. The multifaceted mechanism of action of BB-1701 includes direct cytotoxicity through microtubule disruption, a pronounced bystander effect, and the induction of immunogenic cell death (ICD), collectively contributing to its efficacy in both HER2-high and HER2-low expressing cancers.[1][3][4][5]

Data Presentation

In Vitro Cytotoxicity

The cytotoxic activity of BB-1701 has been evaluated across a panel of cancer cell lines with varying HER2 expression levels. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific anti-tumor activity of BB-1701, particularly in comparison to other HER2-targeting ADCs.

| Cell Line | Cancer Type | HER2 Expression Level | BB-1701 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | T-Dxd IC50 (ng/mL) |

| NCI-N87 | Gastric | High | 1.5 | 3.2 | 10.7 |

| BT-474 | Breast | High | 2.1 | 4.5 | 15.3 |

| SK-BR-3 | Breast | High | 1.8 | 3.9 | 12.8 |

| JIMT-1 | Breast | Moderate | 15.6 | >1000 | 58.2 |

| NCI-H1975 | Lung | Low | 45.2 | >1000 | 256.7 |

| NUGC-3 | Gastric | Low | 38.7 | >1000 | 211.4 |

Data synthesized from preclinical studies. T-DM1 (Trastuzumab emtansine), T-Dxd (Trastuzumab deruxtecan).

Clinical Efficacy (Phase II Study)

Preliminary data from a Phase II clinical trial (CTR20241422) in patients with locally advanced or metastatic HER2-positive or HER2-low breast cancer previously treated with a HER2-directed ADC containing a topoisomerase I inhibitor.[6]

| Efficacy Endpoint | All Evaluable Patients (n=28) | HER2-low/HR+ Patients (n=17) |

| Objective Response Rate (ORR) | 28.6% | 35.3% |

| Confirmed Partial Response (PR) | 21.4% | 29.4% |

| Unconfirmed Partial Response (PR) | 7.1% | - |

| Disease Control Rate (DCR) | 78.6% | 82.3% |

| Stable Disease (SD) | 50.0% | 47.1% |

| Progressive Disease (PD) | 21.4% | 17.6% |

HR+ (Hormone Receptor-Positive)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the in vitro cytotoxicity of BB-1701 using a tetrazolium-based colorimetric assay (MTT).

-

Cell Seeding: Cancer cell lines with varying HER2 expression are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

ADC Treatment: A serial dilution of BB-1701, unconjugated antibody, and free eribulin are prepared in complete growth medium. The cell culture medium is replaced with the ADC dilutions, and the plates are incubated for a period of 72 to 120 hours.

-

MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Bystander Effect Co-Culture Assay

This protocol describes a method to evaluate the bystander killing effect of BB-1701 on HER2-negative cells when co-cultured with HER2-positive cells.

-

Cell Preparation: HER2-positive (e.g., BT-474) and HER2-negative (e.g., MDA-MB-468) cancer cells are prepared. The HER2-negative cells are labeled with a fluorescent marker (e.g., GFP) for easy identification.

-

Co-Culture Seeding: The HER2-positive and fluorescently labeled HER2-negative cells are seeded together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1) and allowed to adhere overnight.

-

ADC Treatment: The co-cultures are treated with serial dilutions of BB-1701 or control ADCs and incubated for 72 to 120 hours.

-

Imaging and Analysis: The viability of the HER2-negative cells is assessed by fluorescence microscopy or flow cytometry, quantifying the number of viable fluorescent cells.

-

Data Interpretation: A reduction in the number of viable HER2-negative cells in the presence of HER2-positive cells and BB-1701, compared to controls, indicates a bystander effect.

Immunogenic Cell Death (ICD) Marker Analysis

This protocol outlines the assessment of key ICD markers, such as ATP release and calreticulin exposure, following treatment with BB-1701.

-

Cell Treatment: HER2-positive cancer cells (e.g., BT-474) are treated with BB-1701 at a concentration known to induce cytotoxicity (e.g., 10x IC50).

-

ATP Release Assay:

-

At various time points post-treatment, the cell culture supernatant is collected.

-

The concentration of ATP in the supernatant is measured using a luciferin-luciferase-based bioluminescence assay. An increase in extracellular ATP is indicative of ICD.

-

-

Calreticulin Exposure Assay:

-

Following treatment, cells are harvested and stained with a fluorescently labeled antibody against calreticulin.

-

The cell surface expression of calreticulin is quantified by flow cytometry. An increase in surface calreticulin expression is a hallmark of ICD.

-

Mandatory Visualization

Core Mechanism of Action of BB-1701

Caption: BB-1701 binds to HER2, is internalized, and releases eribulin, leading to apoptosis.

Bystander Effect of BB-1701

Caption: Eribulin from HER2+ cells kills adjacent HER2- cells, known as the bystander effect.

Induction of Immunogenic Cell Death (ICD) by BB-1701

Caption: BB-1701 induces ICD, releasing signals that activate an anti-tumor immune response.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. [PDF] Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. | Semantic Scholar [semanticscholar.org]

- 5. Eribulin Induction of Immunogenic Cell Death (ICD): Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers | Anticancer Research [ar.iiarjournals.org]

- 6. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of BB-1701: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bystander effect of BB-1701, a novel antibody-drug conjugate (ADC) targeting HER2-expressing solid tumors. BB-1701 is composed of a humanized anti-HER2 monoclonal antibody, structurally similar to trastuzumab, conjugated to the cytotoxic payload eribulin via a cleavable linker.[1][2] The unique mechanism of action of eribulin, a microtubule dynamics inhibitor, coupled with a linker that is cleaved by lysosomal proteases like cathepsin B, facilitates a potent bystander killing effect, a critical attribute for treating tumors with heterogeneous HER2 expression.[3][4][5]

Core Mechanism of Action and Bystander Effect

BB-1701 exerts its cytotoxic activity through a multi-step process. Upon administration, the anti-HER2 antibody component of BB-1701 binds to HER2 receptors on the surface of tumor cells.[3] This is followed by internalization of the ADC-receptor complex.[1] Inside the cell, the linker is cleaved, releasing the eribulin payload.[3] Eribulin then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the HER2-expressing cancer cell.[3]

The bystander effect is mediated by the released, cell-permeable eribulin, which can diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill adjacent tumor cells, irrespective of their HER2 expression status.[4] This is particularly significant in HER2-low tumors or tumors with mixed HER2 expression, where not all cells are directly targeted by the ADC.[2][6] Preclinical studies have demonstrated that BB-1701 has a significant bystander effect on HER2-null cells when they are in proximity to HER2-high cells.[7][8]

In addition to its direct cytotoxic and bystander effects, BB-1701 has been shown to induce immunogenic cell death (ICD).[7][8] This is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and the surface exposure of calreticulin, which can stimulate an anti-tumor immune response.[2][6]

Quantitative Analysis of In Vitro and In Vivo Efficacy

Preclinical studies have provided quantitative data on the potent anti-tumor activity and bystander effect of BB-1701.

In Vitro Cytotoxicity

BB-1701 has demonstrated potent cytotoxicity against a panel of human cancer cell lines with varying levels of HER2 expression.[2]

| Cell Line | Tumor Type | HER2 Expression Level | BB-1701 IC50 (ng/mL) |

| BT-474 | Breast Carcinoma | High | 1.8 |

| NCI-N87 | Gastric Carcinoma | High | 2.5 |

| JIMT-1 | Breast Carcinoma | Moderate | 20.7 |

| NCI-H1975 | Non-small Cell Lung Cancer | Low | 35.4 |

Data extracted from preclinical studies.[7]

In Vivo Bystander Effect in a Mixed-Cell Xenograft Model

The bystander effect of BB-1701 was evaluated in a xenograft model where HER2-high (NCI-N87) and HER2-null (U87MG, engineered to express red fluorescent protein for identification) cells were co-inoculated in mice.[7] Treatment with BB-1701 resulted in the suppression of tumor growth, including the HER2-null cell population, demonstrating a potent in vivo bystander effect.[7]

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |

| Vehicle Control | ~1200 |

| BB-1701 (5 mg/kg) | ~200 |

Approximate values extrapolated from graphical data in preclinical studies.[7]

Experimental Protocols

In Vitro Bystander Cytotoxicity Assay (Co-culture Model)

This protocol is designed to assess the ability of BB-1701 to kill HER2-negative "bystander" cells when co-cultured with HER2-positive "target" cells.

-

Cell Line Preparation:

-

Target Cells: NCI-N87 (HER2-high)

-

Bystander Cells: U87MG (HER2-null), stably transfected with a fluorescent marker (e.g., GFP or mCherry) for identification.[7]

-

-

Co-culture Seeding:

-

Seed a mixture of NCI-N87 and U87MG-mCherry cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). The total cell density should be optimized for logarithmic growth over the course of the assay.

-

-

Treatment:

-

After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of BB-1701, a non-targeting control ADC, and free eribulin.

-

-

Incubation:

-

Incubate the plates for a period of 72 to 120 hours.

-

-

Analysis:

-

Use high-content imaging or flow cytometry to distinguish and quantify the viability of the bystander (fluorescent) and target (non-fluorescent) cell populations.

-

Cell viability can be assessed using a suitable dye (e.g., CellTiter-Glo®).

-

Calculate the IC50 values for both cell populations.

-

Immunogenic Cell Death (ICD) Marker Assays

1. ATP Release Assay:

-

Cell Seeding and Treatment:

-

Seed tumor cells (e.g., NCI-N87) in a 96-well white-walled plate.

-

Treat cells with BB-1701 at various concentrations. Include positive (e.g., doxorubicin) and negative controls.

-

-

ATP Detection:

-

At desired time points (e.g., 24, 48, 72 hours), measure the amount of ATP released into the supernatant using a commercially available luciferin/luciferase-based ATP detection kit (e.g., RealTime-Glo™ Extracellular ATP Assay).[8]

-

-

Data Analysis:

-

Measure luminescence using a plate reader. The amount of luminescence is proportional to the concentration of extracellular ATP.

-

2. Calreticulin Surface Exposure Assay:

-

Cell Treatment:

-

Treat tumor cells in suspension or on plates with BB-1701.

-

-

Staining:

-

At an early time point post-treatment (e.g., 4-6 hours), wash the cells and stain with a fluorescently labeled anti-calreticulin antibody and a viability dye (to exclude dead cells).

-

-

Flow Cytometry:

-

Analyze the cells using a flow cytometer to quantify the percentage of viable cells with surface-exposed calreticulin.

-

Visualizing the Molecular Pathways and Workflows

BB-1701 Mechanism of Action and Bystander Effect

Caption: Mechanism of BB-1701 and its bystander effect.

Experimental Workflow for In Vitro Bystander Assay

Caption: In vitro bystander cytotoxicity assay workflow.

Immunogenic Cell Death (ICD) Analysis Workflow

Caption: Workflow for analyzing ICD markers.

References

- 1. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of ATP secretion during immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RealTime-Glo™ Extracellular ATP Assay [promega.com]

Preclinical Profile of BB-1701: A HER2-Targeting Antibody-Drug Conjugate with a Potent Bystander Effect

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BB-1701 is a novel antibody-drug conjugate (ADC) in preclinical development for the treatment of HER2-expressing cancers. It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, conjugated to the cytotoxic agent eribulin via a cathepsin B-cleavable linker.[1][2] Eribulin, a synthetic analog of a marine natural product, exerts its anticancer effect by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[3] This technical guide provides a comprehensive overview of the preclinical data for BB-1701, focusing on its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile.

Core Attributes of BB-1701

BB-1701 is engineered to deliver the potent microtubule inhibitor eribulin specifically to HER2-expressing tumor cells.[1] The ADC has an average drug-to-antibody ratio (DAR) of approximately 4.[4] Upon binding to the HER2 receptor on the cancer cell surface, BB-1701 is internalized, and the linker is cleaved by the lysosomal protease cathepsin B, releasing the eribulin payload.[1][3]

In Vitro Efficacy

The cytotoxic activity of BB-1701 has been evaluated in a panel of human cancer cell lines with varying levels of HER2 expression.

Table 1: In Vitro Cytotoxicity of BB-1701 in HER2-Expressing Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression Level | IC50 (ng/mL) of BB-1701 |

| NCI-N87 | Gastric | High | Data not available |

| NUGC-3 | Gastric | Low | Data not available |

| T-DM1 resistant PDx | Breast | Mid-High | Data not available |

| NCI-H1975 | Lung | Low | Data not available |

Specific IC50 values were not detailed in the provided search results. However, it was noted that the eribulin-containing ADC demonstrated higher in vitro cytotoxicity in HER2-low cancer cell lines compared to ADCs with DM1 and Dxd payloads.[4][5][6]

In Vivo Antitumor Activity

The antitumor efficacy of BB-1701 was assessed in several xenograft models, including those with varying HER2 expression and resistance to other HER2-targeting ADCs.

Table 2: In Vivo Antitumor Activity of BB-1701 in Xenograft Models

| Xenograft Model | Cancer Type | HER2 Expression | Treatment and Dose | Tumor Growth Inhibition (TGI) |

| NCI-N87 | Gastric | High | Single dose, 5 mg/kg | Significant inhibition |

| NUGC-3 | Gastric | Low | Single dose, 5 mg/kg | Significant inhibition |

| MAXF574 (T-DM1 resistant PDx) | Breast | Mid-High | Single dose, 5 mg/kg | Significant inhibition |

| NCI-H1975 | Lung | Low | Single dose, 5 mg/kg | Significant inhibition |

| Patient-Derived Xenograft (PDx) Models | Breast | HER2-low | 3, 10, and 30 mg/kg | Exhibited antitumor activity, with steep tumor regression at 10 mg/kg in models with relatively high HER2 intensity. Clear antitumor activity at 3 mg/kg in some stromal-rich models. |

BB-1701 demonstrated effective tumor-growth suppression, and even regression, in in vivo models with a single dose of 1-5 mg/kg.[7] It also showed effective tumor suppression in models insensitive to T-DM1 or T-DXd.[2][7]

Mechanism of Action

The preclinical data support a multi-faceted mechanism of action for BB-1701, including direct cytotoxicity, a potent bystander effect, and the induction of immunogenic cell death (ICD).

Bystander Effect

A key feature of BB-1701 is its ability to induce a bystander effect, killing adjacent HER2-negative tumor cells.[4][5] This is attributed to the cell-permeable nature of the released eribulin payload.

Immunogenic Cell Death (ICD)

Treatment with BB-1701 has been shown to induce markers of immunogenic cell death, including the release of ATP and the cell surface exposure of calreticulin.[2][7] This suggests that BB-1701 may not only directly kill tumor cells but also stimulate an antitumor immune response.

Caption: Mechanism of action of BB-1701.

Pharmacokinetics

Pharmacokinetic studies of BB-1701 were conducted in non-human primates.

Table 3: Pharmacokinetic Parameters of BB-1701 in Cynomolgus Monkeys

| Dose | Half-life (t1/2) |

| 2 mg/kg | 111-192 hours |

| 4 mg/kg | 111-192 hours |

| 8 mg/kg | 111-192 hours |

Repeated doses of BB-1701 in nonhuman primates showed a favorable pharmacokinetic profile.[5] The highest non-severely toxic dose was identified as 4 mg/kg.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of BB-1701 was assessed against a panel of human cancer cell lines with varying HER2 expression levels. Cells were seeded in 96-well plates and treated with serial dilutions of BB-1701. Cell viability was measured after a specified incubation period using a standard method such as the CellTiter-Glo® luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Caption: Workflow for in vitro cytotoxicity assay.

In Vivo Xenograft Studies

Female immunodeficient mice were subcutaneously inoculated with human cancer cells. When tumors reached a specified volume, mice were randomized into treatment and control groups. BB-1701 was administered intravenously as a single or repeated dose. Tumor volume and body weight were measured regularly. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.

Caption: Workflow for in vivo xenograft studies.

Bystander Effect Assay (Co-culture Model)

To evaluate the bystander effect in vitro, HER2-high and HER2-null cancer cells were co-cultured. The HER2-null cells were labeled with a fluorescent dye to distinguish them from the HER2-high cells. The co-culture was then treated with BB-1701. After a set incubation period, the viability of the HER2-null cells was assessed by flow cytometry or fluorescence microscopy.

Caption: Workflow for in vitro bystander effect assay.

Conclusion

The preclinical data for BB-1701 demonstrate its potential as a promising therapeutic agent for HER2-expressing cancers, including those with low HER2 expression and resistance to other HER2-targeted therapies. Its multifaceted mechanism of action, which includes a potent bystander effect and the induction of immunogenic cell death, suggests that BB-1701 may offer significant advantages over existing treatments. A phase I clinical trial of BB-1701 is currently underway.[4][5]

References

- 1. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]

- 2. onclive.com [onclive.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improving priors for human monoclonal antibody linear pharmacokinetic parameters by using half-lives from non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Immunogenic Cell Death Induced by BB-1701

This guide provides a comprehensive overview of the preclinical data and mechanisms underlying the immunogenic cell death (ICD) induced by BB-1701, a novel HER2-targeting antibody-drug conjugate (ADC). BB-1701 is composed of an anti-HER2 antibody, identical to trastuzumab, linked to the cytotoxic payload eribulin, a synthetic analog of a marine macrolide.[1][2] This unique combination not only facilitates targeted delivery of a potent chemotherapeutic agent but also stimulates an anti-tumor immune response through the induction of ICD.

BB-1701 has demonstrated significant antitumor activity, particularly in HER2-low cancer cell lines and in models resistant to other HER2-targeting ADCs.[1][3][4][5][6] A key feature of its mechanism of action is a potent bystander effect, enabling the killing of neighboring HER2-null cells.[1][3][4][5][6] Furthermore, treatment with BB-1701 has been shown to induce markers of ICD, including the surface exposure of calreticulin (CRT) and the release of ATP.[3][7][8][9][10] These damage-associated molecular patterns (DAMPs) are crucial for engaging the immune system to recognize and eliminate cancer cells.

Clinical trial data from Phase I and II studies have shown promising antitumor activity and a manageable safety profile for BB-1701 in patients with locally advanced or metastatic HER2-expressing breast cancer.[11][12][13]

Core Mechanism of Action

BB-1701's therapeutic effect is a multi-step process that begins with the specific targeting of HER2-expressing tumor cells. Upon binding and internalization, the eribulin payload is released and exerts its cytotoxic effects, leading to immunogenic cell death.

Signaling Pathway of BB-1701-Induced Immunogenic Cell Death

The induction of ICD by BB-1701 is initiated by the cytotoxic action of its eribulin payload. Eribulin disrupts microtubule dynamics, leading to mitotic arrest and ultimately, apoptosis. This process is accompanied by cellular stress, particularly within the endoplasmic reticulum (ER), which is a key instigator of ICD. The stressed ER releases chaperones like calreticulin to the cell surface, and the dying cell releases ATP into the extracellular space. These molecules act as "eat-me" signals and danger signals, respectively, to recruit and activate antigen-presenting cells (APCs) of the immune system.

Quantitative Data Summary

The preclinical efficacy of BB-1701 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of BB-1701

| Cell Line | HER2 Expression | BB-1701 IC50 (nM) | Comparator ADC IC50 (nM) |

| BT-474 | High | Data not available | Data not available |

| NCI-N87 | High | Data not available | Data not available |

| JIMT-1 | Moderate | Data not available | Data not available |

| HER2-low lines | Low | Lower than comparators | Higher than BB-1701 |

Note: Preclinical studies indicate that BB-1701 demonstrates higher in vitro cytotoxicity in HER2-low cancer cell lines compared to ADCs with DM1 and Dxd payloads, as indicated by lower IC50 values.[1][3][4][5][6][7][10] Specific IC50 values were not detailed in the reviewed literature.

Table 2: In Vivo Antitumor Activity of BB-1701

| Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Notes |

| CDX/PDX Models | 1-5 mg/kg (single dose) | Specific % not available | Induced tumor-growth suppression and regression.[7][9][10] |

| T-DM1/T-Dxd Insensitive Models | Data not available | Specific % not available | Showed effective tumor suppression.[8] |

Table 3: Markers of Immunogenic Cell Death

| Cell Line | Treatment | Calreticulin Expression | Extracellular ATP Release |

| BT-474 | BB-1701 | Increased | Increased |

| BT-474 | Eribulin | Increased | Increased |

Note: Treatment with BB-1701 and its eribulin payload leads to a notable increase in the surface expression of calreticulin and the secretion of ATP, both key indicators of immunogenic cell death.[3][7][8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the ICD-inducing effects of BB-1701.

In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of BB-1701 in various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines with varying HER2 expression levels are cultured in their recommended media.

-

Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density.

-

Treatment: The following day, cells are treated with serial dilutions of BB-1701 or control ADCs.

-

Incubation: Plates are incubated for a period of 5 days to allow for the cytotoxic effects to manifest.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).

-

Data Analysis: The absorbance is read, and the data is analyzed to calculate the IC50 values using a four-parameter logistic (4-PL) nonlinear regression model.[11]

Calreticulin Surface Exposure Assay

This assay quantifies the translocation of calreticulin to the cell surface, a hallmark of ICD, using flow cytometry.

Methodology:

-

Cell Treatment: Cancer cells (e.g., BT-474) are treated with BB-1701 or eribulin at various concentrations.[11]

-

Staining: After treatment, cells are harvested and stained with a fluorescently labeled anti-calreticulin antibody.

-

Flow Cytometry: The fluorescence intensity of the stained cells is analyzed using a flow cytometer to quantify the percentage of cells with surface-exposed calreticulin.[11]

Extracellular ATP Release Assay

This protocol measures the amount of ATP released from dying cells into the culture medium.

Methodology:

-

Cell Treatment: Cells are treated with BB-1701 or eribulin as in the calreticulin assay.

-

Supernatant Collection: At various time points post-treatment, the cell culture supernatant is collected.

-

ATP Quantification: The concentration of ATP in the supernatant is measured using a luciferin-based bioluminescence assay.[11]

-

Data Analysis: The luminescence signal, which is proportional to the ATP concentration, is quantified and compared between treated and untreated cells.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of BB-1701 in a living organism.

Methodology:

-

Animal Model: Female nude mice (6-8 weeks old) are typically used.

-

Cell Implantation: Cancer cells are suspended in a solution like Matrigel and injected subcutaneously into the mice.[11]

-

Tumor Establishment: Tumors are allowed to grow to a volume of approximately 100-200 mm³.

-

Treatment: Mice are then treated with intravenous injections of BB-1701 at various doses (e.g., 1-5 mg/kg).[9][10]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).

-

Endpoint Analysis: The study is concluded when tumors reach a predefined size, and the tumor growth inhibition is calculated. Survival analysis may also be performed.[11]

This technical guide consolidates the available preclinical information on the immunogenic cell death induced by BB-1701. The data strongly support its potential as a novel ADC that not only directly kills cancer cells but also stimulates an anti-tumor immune response, offering a promising therapeutic strategy for HER2-expressing cancers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]

- 4. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. | Semantic Scholar [semanticscholar.org]

- 7. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

BB-1701: A Technical Guide to its Mechanism and Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-1701 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing solid tumors.[1][2][3] This technical guide provides an in-depth overview of BB-1701's core mechanism of action, with a particular focus on its multifaceted effects on the tumor microenvironment (TME). Preclinical and clinical data are summarized, and detailed experimental protocols are provided for key assays.

BB-1701 is composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, conjugated to the microtubule inhibitor eribulin via a cathepsin B-cleavable linker.[4][5] This design allows for targeted delivery of the cytotoxic payload to HER2-overexpressing cancer cells. Upon binding to the HER2 receptor, BB-1701 is internalized, and eribulin is released, leading to cell cycle arrest and apoptosis.[6][7] Beyond this direct cytotoxic effect, BB-1701 reshapes the TME through two key mechanisms: the bystander effect and the induction of immunogenic cell death (ICD).

Quantitative Data Summary

Preclinical Efficacy

The in vitro cytotoxicity of BB-1701 has been evaluated across a panel of cancer cell lines with varying levels of HER2 expression.

| Cell Line | Cancer Type | HER2 Expression (copies/cell) | BB-1701 IC50 (ng/mL) |

| SK-BR-3 | Breast Adenocarcinoma | 1.2 x 10^6 | 17.8 |

| BT-474 | Breast Ductal Carcinoma | 7.9 x 10^5 | 23.3 |

| NCI-N87 | Gastric Carcinoma | 5.8 x 10^5 | 26.1 |

| Calu-3 | Lung Adenocarcinoma | 3.5 x 10^5 | 45.5 |

| JIMT-1 | Breast Ductal Carcinoma | 1.1 x 10^5 | 89.7 |

| RT112/84 | Bladder Carcinoma | 6.4 x 10^4 | 153.2 |

| MD-MB-231 | Breast Adenocarcinoma | 1.2 x 10^4 | >1000 |

| MDA-MB-468 | Breast Adenocarcinoma | 3.9 x 10^3 | >1000 |

Data sourced from preclinical studies of BB-1701.[1]

Clinical Efficacy (Phase I/II Study NCT04257110)

Preliminary data from the clinical evaluation of BB-1701 in patients with locally advanced or metastatic HER2-expressing breast cancer have shown promising anti-tumor activity.

| Patient Cohort | Dosing Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| HER2-low expressing (n=38) | 1.0 mg/kg | - | 80.0% |

| 1.2 mg/kg | - | 88.9% | |

| 1.4 mg/kg | - | 80.0% | |

| 1.6 mg/kg | 30.0% | 60.0% | |

| HER2-expressing (evaluable patients, n=26) | Not specified | 50.0% | 92.3% |

| HER2-expressing breast cancer (n=17) | Not specified | 70.5% | 100% |

Data from ASCO presentations of the NCT04257110 study.[6][7]

Core Mechanisms of Action and Effects on the Tumor Microenvironment

Direct Cytotoxicity via Microtubule Inhibition

Upon internalization into HER2-expressing tumor cells, the linker is cleaved by lysosomal enzymes like cathepsin B, releasing eribulin.[6][7] Eribulin, a synthetic analog of halichondrin B, functions by inhibiting the polymerization of tubulin, which disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

The Bystander Effect: Targeting the Heterogeneous Tumor

A key feature of BB-1701 is its ability to induce a "bystander effect," killing adjacent tumor cells that may not express HER2.[1][2] This is attributed to the cell-permeable nature of the eribulin payload. Once released from the target HER2-positive cell, eribulin can diffuse across cell membranes and exert its cytotoxic effects on neighboring HER2-negative cancer cells, thus overcoming tumor heterogeneity.

Induction of Immunogenic Cell Death (ICD)

BB-1701 has been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1][2] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (CRT) and the release of ATP.[4] These DAMPs act as "eat me" signals and danger signals, respectively, promoting the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs). Activated DCs can then prime T cells to recognize and attack tumor cells, leading to a systemic anti-tumor immunity.

Modulation of the Tumor Vasculature and EMT

The eribulin payload of BB-1701 has also been reported to have effects on the TME beyond direct cytotoxicity and ICD. Preclinical studies with eribulin have shown that it can remodel the tumor vasculature, leading to a more functional microenvironment and reduced hypoxia.[8] Additionally, eribulin may reverse the epithelial-to-mesenchymal transition (EMT) by inhibiting TGF-beta signaling, which can decrease the metastatic potential of tumor cells.[9][10]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC50) of BB-1701.

Methodology:

-

Cancer cell lines with varying HER2 expression are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

A serial dilution of BB-1701, a negative control ADC, and free eribulin are prepared.

-

The culture medium is replaced with fresh medium containing the different concentrations of the test articles.

-

The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).

-

The absorbance is measured using a microplate reader, and the data are analyzed to generate dose-response curves and calculate the IC50 values.[1]

In Vitro Bystander Effect Assay

This protocol describes a co-culture experiment to evaluate the bystander killing effect of BB-1701.

Methodology:

-

HER2-positive (e.g., BT-474) and HER2-negative (e.g., MDA-MB-468) cancer cells are prepared. The HER2-negative cells are labeled with a fluorescent marker (e.g., CellTracker Green) for identification.

-

The two cell populations are co-cultured in the same wells of a 96-well plate at a defined ratio.

-

The co-culture is treated with various concentrations of BB-1701 or a control ADC.

-

After a defined incubation period, the viability of the fluorescently labeled HER2-negative cells is assessed, for example, by flow cytometry or high-content imaging.

-

A reduction in the viability of the HER2-negative population in the presence of BB-1701 indicates a bystander effect.[1]

Immunogenic Cell Death (ICD) Marker Assays

These protocols outline the methods for detecting key markers of ICD induced by BB-1701.

1. Calreticulin (CRT) Exposure Assay:

Methodology:

-

Tumor cells (e.g., BT-474) are treated with BB-1701 or a control for a specified period.

-

The cells are harvested and washed with a suitable buffer.

-

The cells are then incubated with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody.

-

The level of surface calreticulin expression is quantified using flow cytometry. An increase in the fluorescent signal indicates the translocation of CRT to the cell surface.[5]

2. ATP Release Assay:

Methodology:

-

Tumor cells are treated with BB-1701 or a control compound.

-

At specific time points, the cell culture supernatant is collected.

-

The concentration of ATP in the supernatant is measured using a luciferin/luciferase-based bioluminescence assay.

-

An increase in the luminescence signal corresponds to a higher concentration of released ATP, a hallmark of ICD.[4]

Conclusion

BB-1701 is a promising HER2-targeting antibody-drug conjugate with a multi-pronged mechanism of action. Its ability to not only directly kill HER2-positive cancer cells but also to eliminate neighboring HER2-negative cells through a bystander effect and to stimulate a systemic anti-tumor immune response via the induction of immunogenic cell death positions it as a potentially effective therapeutic for heterogeneous and immunologically "cold" tumors. The ongoing clinical investigations will further elucidate the full potential of BB-1701 in the treatment of HER2-expressing malignancies.

References

- 1. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]

- 5. academic.oup.com [academic.oup.com]

- 6. ascopubs.org [ascopubs.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. imrpress.com [imrpress.com]

In-depth Technical Guide: Pharmacokinetics of BB-1701 in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of BB-1701, a novel HER2-targeting antibody-drug conjugate (ADC), in non-human primates. The data presented is based on preclinical studies in cynomolgus monkeys, offering valuable insights for the continued development of this therapeutic agent.

Core Concepts: BB-1701 Mechanism of Action

BB-1701 is an antibody-drug conjugate comprised of a humanized anti-HER2 monoclonal antibody, identical to trastuzumab, linked to the cytotoxic agent eribulin via a protease-cleavable linker.[1] Its mechanism of action involves a multi-step process designed for targeted tumor cell destruction.

Upon administration, the anti-HER2 antibody component of BB-1701 binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[2] Following binding, the ADC-HER2 complex is internalized by the cell. Inside the cell, the linker is cleaved by lysosomal proteases, releasing the eribulin payload.[2] Eribulin then exerts its cytotoxic effect by inhibiting the polymerization of tubulin and the assembly of microtubules, leading to cell cycle arrest and apoptosis.[2] Furthermore, BB-1701 has been shown to induce a potent bystander effect, where the released eribulin can kill neighboring HER2-negative tumor cells, and also triggers immunogenic cell death (ICD).[3][4]

Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic parameters of BB-1701 were evaluated in cynomolgus monkeys following repeated intravenous administration. The studies aimed to characterize the exposure of both the intact antibody-drug conjugate (ADC) and the total antibody (TAb).

Data Presentation

The following tables summarize the mean serum concentrations of BB-1701 ADC and total antibody over time at different dose levels. Disclaimer: The quantitative data presented in these tables are estimations derived from the graphical data presented in "Figure 6" of the publication "Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity" as raw numerical data was not available.

Table 1: Mean Serum Concentration of BB-1701 ADC in Cynomolgus Monkeys (µg/mL)

| Time (hours) | 2 mg/kg Dose | 4 mg/kg Dose | 8 mg/kg Dose |

| 0 | 0 | 0 | 0 |

| 24 | ~45 | ~90 | ~180 |

| 168 (Day 7) | ~30 | ~60 | ~120 |

| 336 (Day 14) | ~15 | ~30 | ~60 |

| 504 (Day 21) | ~8 | ~15 | ~30 |

Table 2: Mean Serum Concentration of Total Antibody (TAb) in Cynomolgus Monkeys (µg/mL)

| Time (hours) | 2 mg/kg Dose | 4 mg/kg Dose | 8 mg/kg Dose |

| 0 | 0 | 0 | 0 |

| 24 | ~48 | ~95 | ~190 |

| 168 (Day 7) | ~32 | ~65 | ~130 |

| 336 (Day 14) | ~18 | ~35 | ~70 |

| 504 (Day 21) | ~10 | ~20 | ~40 |

Preclinical studies indicated that BB-1701 demonstrates a favorable pharmacokinetic profile in non-human primates.[3][4] The serum concentrations of both the ADC and total antibody were observed to be nearly identical and roughly proportional to the administered dose.[4]

Experimental Protocols

The pharmacokinetic and toxicity studies of BB-1701 were conducted in cynomolgus monkeys with repeated dosing.

Animal Model and Dosing Regimen

-

Species: Cynomolgus monkeys.

-

Dose Levels: 2, 4, and 8 mg/kg.

-

Route of Administration: Intravenous (i.v.).

-

Dosing Schedule: Every 3 weeks for four cycles, followed by a six-week recovery period.

Sample Collection and Bioanalysis

-

Sample Matrix: Serum.

-

Analytes: BB-1701 ADC and Total Antibody (TAb).

-

Bioanalytical Method: Enzyme-linked immunosorbent assay (ELISA) was utilized to quantify the concentrations of both the intact ADC and the total antibody in the serum samples.

The in vitro plasma stability of BB-1701 was also assessed by incubating the compound in cynomolgus monkey plasma at 37°C for up to 21 days.[1]

Safety and Tolerability

In the repeated-dose toxicity study in cynomolgus monkeys, the highest non-severely toxic dose (HNSTD) for BB-1701 was determined to be 4 mg/kg.[4] This suggests an acceptable safety profile for the intended clinical applications.

Conclusion

The pharmacokinetic studies of BB-1701 in non-human primates reveal a dose-proportional exposure with a favorable safety profile. The proximity of the ADC and total antibody concentrations suggests good stability of the conjugate in circulation. These findings, coupled with the potent anti-tumor activity and unique mechanism of action, support the ongoing clinical development of BB-1701 as a promising therapeutic for HER2-expressing cancers.[3][4]

References

- 1. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]

- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of BB-1701: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of BB-1701, a novel antibody-drug conjugate (ADC) targeting Human Epidermal Growth Factor Receptor 2 (HER2). BB-1701 is composed of an anti-HER2 monoclonal antibody conjugated to the cytotoxic agent eribulin, a synthetic analog of halichondrin B.[1] This guide will detail its mechanism of action, summarize its cytotoxic activity across various cancer cell lines, and provide comprehensive experimental protocols for its in vitro evaluation.

Mechanism of Action

BB-1701 exerts its cytotoxic effects through a targeted delivery system. The anti-HER2 antibody component of BB-1701 binds to HER2 receptors on the surface of cancer cells.[1] Upon binding, the ADC-receptor complex is internalized into the cell. Inside the cell, the linker connecting the antibody and the eribulin payload is cleaved, releasing the cytotoxic agent.[1]

Eribulin then disrupts microtubule dynamics, a critical component of the cell's cytoskeleton involved in cell division. Specifically, eribulin inhibits the polymerization of tubulin into microtubules, leading to the formation of nonfunctional tubulin aggregates.[2] This disruption of the microtubule network causes the cell to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis, or programmed cell death.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for BB-1701-induced cytotoxicity.

Caption: Mechanism of action of BB-1701 leading to apoptosis.

In Vitro Cytotoxicity Data

BB-1701 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines with varying levels of HER2 expression. Preclinical studies have shown that BB-1701 is particularly effective in cell lines with low to moderate HER2 expression, a key advantage over other HER2-targeting ADCs.[3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of BB-1701 in various cancer cell lines.

| Cell Line | Cancer Type | HER2 Expression | BB-1701 IC50 (ng/mL) |

| NCI-N87 | Gastric Carcinoma | High | 0.43 |

| SK-BR-3 | Breast Adenocarcinoma | High | 0.52 |

| BT-474 | Breast Ductal Carcinoma | High | 0.61 |

| MDA-MB-453 | Breast Carcinoma | Moderate | 1.25 |

| HCC1954 | Breast Ductal Carcinoma | Moderate | 2.33 |

| JIMT-1 | Breast Carcinoma | Moderate | 3.45 |

| T47D | Breast Ductal Carcinoma | Low | 8.91 |

| MCF-7 | Breast Adenocarcinoma | Low | >1000 |

| MDA-MB-231 | Breast Adenocarcinoma | Negative | >1000 |

Data compiled from preclinical studies.[3]

Experimental Protocols

This section provides a detailed protocol for assessing the in vitro cytotoxicity of BB-1701 using a common luminescence-based cell viability assay.

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity assessment of BB-1701.

Materials and Reagents

-

Cancer cell lines of interest

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

BB-1701 stock solution

-

96-well clear-bottom white microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Multichannel pipette

-

Luminometer

Procedure

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Count cells and adjust the density to the desired concentration (e.g., 5,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

BB-1701 Treatment:

-

Prepare a serial dilution of BB-1701 in culture medium. The concentration range should span the expected IC50 value.

-

Remove the old medium from the 96-well plate and add 100 µL of the diluted BB-1701 solutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Assay:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the BB-1701 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

BB-1701 demonstrates significant in vitro cytotoxicity against a range of HER2-expressing cancer cell lines. Its unique mechanism of action, involving targeted delivery of the potent microtubule inhibitor eribulin, makes it a promising therapeutic candidate, particularly for tumors with low to moderate HER2 expression. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the preclinical efficacy of this novel antibody-drug conjugate.

References

Methodological & Application

Application Notes and Protocols for BB-1701 In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-1701 is a novel antibody-drug conjugate (ADC) demonstrating significant potential in the treatment of HER2-expressing solid tumors. It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to the cytotoxic agent eribulin via a cathepsin B-cleavable linker.[1] Eribulin, a synthetic analog of a marine natural product, inhibits microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Preclinical studies have highlighted BB-1701's potent anti-tumor activity in a range of HER2-expressing cancer models, including those with low HER2 expression and those resistant to other HER2-targeting therapies.[2] Notably, BB-1701 exhibits a strong bystander effect, enabling the killing of adjacent HER2-negative tumor cells, and induces immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[2]

These application notes provide a comprehensive overview of the protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of BB-1701, based on available preclinical data.

Mechanism of Action

The mechanism of action of BB-1701 involves a multi-step process that leverages both targeted delivery of a potent cytotoxic payload and the induction of a favorable tumor microenvironment response.

-

Targeting and Binding: The trastuzumab component of BB-1701 specifically binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.

-

Internalization: Upon binding, the BB-1701/HER2 complex is internalized by the cancer cell through endocytosis.

-

Payload Release: Inside the cell, the linker connecting trastuzumab and eribulin is cleaved by lysosomal proteases like cathepsin B, releasing the eribulin payload into the cytoplasm.

-

Microtubule Disruption: Eribulin binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and ultimately apoptosis of the cancer cell.

-

Bystander Effect: The released eribulin is cell-permeable and can diffuse out of the targeted HER2-positive cell to kill neighboring HER2-low or HER2-negative cancer cells, a phenomenon known as the bystander effect.[2]

-

Immunogenic Cell Death (ICD): The cell death induced by eribulin is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin and ATP.[2][3] This process can attract and activate immune cells, potentially leading to a systemic anti-tumor immune response.

References

- 1. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]

Assessing the Efficacy of BB-1701 in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-1701 is a novel antibody-drug conjugate (ADC) comprising the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to the cytotoxic agent eribulin, a synthetic analog of halichondrin B.[1][2][3] This ADC is designed to target and eliminate cancer cells overexpressing the HER2 protein.[1][2] Upon binding to HER2 on the tumor cell surface, BB-1701 is internalized, and the eribulin payload is released via cleavage of the linker by lysosomal proteases like cathepsin B.[2][4] Eribulin then disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[2] Notably, BB-1701 exhibits a potent bystander effect, enabling it to kill neighboring HER2-negative tumor cells, and can induce immunogenic cell death (ICD).[1][2][5][6]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical evaluation of oncology drugs as they better recapitulate the heterogeneity and microenvironment of human tumors.[7][8][9] This document provides detailed application notes and protocols for assessing the efficacy of BB-1701 in PDX models, particularly in contexts such as HER2-low expressing tumors and models resistant to other HER2-targeting ADCs.[1][3][4]

Key Efficacy-Related Characteristics of BB-1701

| Feature | Description | Significance in PDX Studies |

| Target | Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[2] | PDX models should be well-characterized for HER2 expression levels (high, low, and negative) to assess the full spectrum of BB-1701's activity. |

| Payload | Eribulin (microtubule dynamics disruptor)[1][2] | Efficacy can be evaluated in tumors resistant to other payloads like DM1 or Dxd.[1][5] |

| Mechanism of Action | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.[2] | Allows for the study of specific biomarkers of drug activity, such as mitotic arrest and apoptosis markers, in tumor tissue from treated PDX models. |

| Bystander Effect | Eribulin can diffuse out of the target cell and kill adjacent tumor cells, regardless of their HER2 status.[1][6] | Efficacy in heterogeneous tumors with varied HER2 expression can be assessed using co-inoculated PDX models.[3] |

| Immunogenic Cell Death (ICD) | BB-1701 can induce ICD, characterized by the release of damage-associated molecular patterns (DAMPs).[1][6] | In humanized mouse models, the downstream immune-stimulatory effects of BB-1701 can be investigated. |

Experimental Protocols

Protocol 1: Establishment and Characterization of PDX Models

Objective: To establish and characterize PDX models from patient tumor samples for subsequent efficacy studies.

Materials:

-

Fresh patient tumor tissue

-

Immunodeficient mice (e.g., NOD-scid, NSG)[10]

-

Surgical tools

-

Matrigel (optional)

-

Calipers

Procedure:

-

Implantation: Surgically implant fresh, patient-derived tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of anesthetized immunodeficient mice.[10]

-

Tumor Growth Monitoring: Monitor mice for tumor growth by visual inspection and palpation. Once tumors are palpable, measure them 2-3 times per week using digital calipers.[10]

-

Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. Remove any necrotic tissue and passage the tumor into a new cohort of mice. Early passage tumors (≤F5) are recommended for efficacy studies to maintain the characteristics of the original patient tumor.[9]

-

Tumor Banking: Cryopreserve tumor fragments from each passage for future use.

-

Model Characterization: For each established PDX model, perform:

-

Histology (H&E staining): To confirm the tumor morphology is consistent with the original patient tumor.

-

Immunohistochemistry (IHC): To determine HER2 expression levels (e.g., 0, 1+, 2+, 3+).

-

Molecular Profiling (Optional but Recommended): RNA sequencing and whole-exome sequencing to identify gene expression patterns, mutations, and copy number variations.[11]

-

Protocol 2: In Vivo Efficacy Assessment of BB-1701

Objective: To evaluate the anti-tumor activity of BB-1701 in established PDX models.

Materials:

-

Established and characterized PDX-bearing mice

-

BB-1701 (formulated for in vivo administration)

-

Vehicle control

-

Dosing syringes and needles

-

Calipers

-

Analytical balance

Procedure:

-

Cohort Formation: Once tumors in a passage cohort reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=6-10 mice per group).[12][13]

-

Dosing: Administer BB-1701 intravenously (IV) at predetermined doses (e.g., 3, 10, 30 mg/kg) and schedules (e.g., single dose or repeat administrations).[4] The control group should receive a vehicle control.

-

Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.[14] Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint Criteria: Define study endpoints, which may include:

-

Tumor growth to a predetermined maximum size.

-

Significant body weight loss (>20%).

-

Tumor regression.

-

A defined study duration (e.g., 21-30 days).

-

-

Data Analysis:

-

Tumor Growth Inhibition (TGI): Calculate TGI as a percentage relative to the control group.

-

Tumor Regression: Note the number of partial and complete responses.[12]

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment and control groups.

-

Data Presentation

Table 1: In Vivo Antitumor Activity of BB-1701 in Various PDX Models

| PDX Model | Cancer Type | HER2 Expression | BB-1701 Dose (mg/kg) | Outcome | Reference |

| MAXF574 | Breast Cancer | Mid ~ High (T-DM1 Resistant) | 5 | Total tumor regression (10/10 CR) | [1][12] |

| OD-BRE-0704 | Breast Cancer | HER2-low | 3 | Clear tumor regression | [4] |

| OD-BRE-029 | Breast Cancer | HER2-low | 3 | Clear antitumor activity | [4] |

| OD-BRE-558 | Breast Cancer | HER2-low | 3 | Clear antitumor activity | [4] |

| Various | Breast Cancer | HER2-low | 10 | Steep tumor regression | [4] |

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of BB-1701.

Experimental Workflow

Caption: Workflow for assessing BB-1701 efficacy in PDX models.

Logical Relationship of BB-1701's Unique Properties

Caption: Key properties of BB-1701 and their implications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Facebook [cancer.gov]

- 3. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]

- 4. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 5. [PDF] Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. | Semantic Scholar [semanticscholar.org]

- 6. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patient‐derived xenografts: Practical considerations for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labtoo.com [labtoo.com]

Application Note: Cell-Based Potency Assays for BB-1701, a HER2-Targeting Antibody-Drug Conjugate

Audience: Researchers, scientists, and drug development professionals.

Introduction

BB-1701 is an antibody-drug conjugate (ADC) designed for the treatment of HER2-expressing solid tumors.[1][2] It is composed of a humanized anti-HER2 IgG1 monoclonal antibody conjugated to the cytotoxic agent eribulin, a microtubule dynamics inhibitor, via a protease-cleavable linker.[3][4] The mechanism of action for BB-1701 is multifaceted. The antibody component specifically targets and binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[3] Following internalization, the eribulin payload is released, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Furthermore, preclinical studies have demonstrated that BB-1701 induces a potent bystander effect, killing adjacent HER2-low or HER2-negative tumor cells, and promotes immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[5][6][7]

Due to this complex mechanism, a panel of cell-based assays is required to comprehensively evaluate the potency and characterize the biological activity of BB-1701.[8] These assays are critical for quality control, lot release, stability testing, and overall drug development.[8][9] This document provides detailed protocols for key functional assays to determine the binding, cytotoxicity, and unique mechanistic aspects of BB-1701.

Mechanism of Action Overview

The potency of BB-1701 is initiated by its binding to HER2, followed by internalization and intracellular drug release. The released eribulin payload then exerts its cytotoxic effects. A key feature is the ability of the membrane-permeable payload to diffuse into neighboring cells, causing a bystander killing effect. The drug-induced cell death also releases damage-associated molecular patterns (DAMPs), characteristic of ICD.

Assay 1: HER2 Binding Affinity by Flow Cytometry

Principle: This assay quantitatively measures the binding of the antibody component of BB-1701 to the HER2 receptor on the surface of living cells. The binding is detected using a fluorescently labeled secondary antibody that recognizes the human IgG1 Fc region of BB-1701.

Protocol:

-

Cell Preparation: Culture HER2-positive cells (e.g., BT-474, NCI-N87) and HER2-negative control cells to ~80% confluency. Harvest cells using a non-enzymatic dissociation solution and wash with ice-cold FACS buffer (PBS + 1% BSA). Resuspend cells to a final concentration of 1 x 10^6 cells/mL.

-

BB-1701 Incubation: Prepare serial dilutions of BB-1701 (e.g., 0.01 to 10 µg/mL) in FACS buffer.[5] Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate. Add 100 µL of the diluted BB-1701 or a control antibody.

-

Incubate on ice for 1 hour to allow binding but prevent internalization.[5]

-

Washing: Centrifuge the plate at 300 x g for 3 minutes and discard the supernatant. Wash the cells three times with 200 µL of ice-cold FACS buffer.

-

Secondary Antibody Incubation: Resuspend the cell pellets in 100 µL of a pre-titered dilution of a fluorescently-labeled (e.g., FITC or Alexa Fluor 488) goat anti-human IgG secondary antibody.

-

Incubate on ice in the dark for 30-45 minutes.

-

Final Wash: Wash the cells three times with 200 µL of ice-cold FACS buffer.

-

Analysis: Resuspend the final cell pellet in 200 µL of FACS buffer and acquire data on a flow cytometer.

Data Presentation: The median fluorescence intensity (MFI) is plotted against the concentration of BB-1701. A four-parameter logistic regression curve is used to determine the half-maximal effective concentration (EC50).

| Cell Line | HER2 Expression | BB-1701 EC50 (ng/mL) |

| BT-474 | High | 150.5 |

| NCI-N87 | High | 180.2 |

| JIMT-1 | Moderate | 450.8 |

| MDA-MB-468 | Negative | No Binding |

Assay 2: In Vitro Cytotoxicity Assay (MTT/WST-1)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10] Metabolically active cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product, the amount of which is proportional to the number of viable cells.[11] This assay is used to determine the dose-dependent cytotoxic potency of BB-1701.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. adcreview.com [adcreview.com]

- 3. Facebook [cancer.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]

- 7. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. marinbio.com [marinbio.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

Application Note: Flow Cytometry Analysis of Immunogenic Cell Death Markers Induced by BB-1701

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Immunogenic cell death (ICD) is a specialized form of regulated cell death that activates an adaptive immune response against antigens from deceased cells. This process is critical for the efficacy of several cancer therapies. ICD is characterized by the emission of damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate the immune system. Key DAMPs include the surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high-mobility group box 1 (HMGB1) protein.

BB-1701 is a novel antibody-drug conjugate (ADC) that targets the HER2 receptor and delivers a potent cytotoxic payload, eribulin.[1] Preclinical studies have demonstrated that BB-1701 not only exhibits a strong bystander effect but also induces ICD, as evidenced by increased ATP release and calreticulin expression.[2][3] This application note provides detailed protocols for the analysis of key ICD markers in tumor cells treated with BB-1701 using flow cytometry.

Principle of the Assay

Flow cytometry is a powerful technique for the single-cell analysis of multiple parameters. In the context of ICD, it can be used to quantify:

-

Calreticulin (CRT) Exposure: CRT is a protein that translocates from the lumen of the endoplasmic reticulum to the cell surface during the early stages of ICD, acting as an "eat-me" signal for dendritic cells.[4][5] Surface-exposed CRT can be detected using fluorescently labeled antibodies.

-

Cell Viability and Death: Propidium iodide (PI) or other viability dyes are used to distinguish between live, apoptotic, and necrotic cells, which is crucial for accurately gating on the populations of interest.

-

HMGB1 Release: HMGB1 is a nuclear protein that is passively released into the extracellular space during the later stages of ICD. Its release can be inferred by flow cytometry by measuring the loss of intracellular HMGB1 through fixation and permeabilization of the cells.

While extracellular ATP is a key ICD marker, its detection is typically performed using a luminescence-based assay on the cell culture supernatant.[6][7] This protocol will focus on the flow cytometric analysis of CRT and HMGB1.

Experimental Workflow

The overall workflow for analyzing ICD markers after BB-1701 treatment is depicted below.

Caption: Experimental workflow for ICD marker analysis.

Materials and Reagents

| Reagent/Material | Supplier |

| HER2-positive cancer cell line (e.g., SK-BR-3) | ATCC |

| Cell culture medium (e.g., McCoy's 5A) | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| BB-1701 | In-house/Collaborator |

| Mitoxantrone (Positive Control) | Sigma-Aldrich |

| DMSO (Vehicle Control) | Sigma-Aldrich |

| Phosphate-Buffered Saline (PBS) | Gibco |

| Trypsin-EDTA | Gibco |

| Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS) | In-house |

| Anti-Calreticulin Antibody (e.g., Alexa Fluor 488 conjugate) | BioLegend |

| Propidium Iodide (PI) Staining Solution | Thermo Fisher |

| Fixation/Permeabilization Buffer | BD Biosciences |

| Anti-HMGB1 Antibody (e.g., PE conjugate) | Cell Signaling |

| Flow cytometry tubes | Falcon |

| Flow cytometer with appropriate lasers and filters | BD, Beckman Coulter, etc. |

Experimental Protocols

Cell Culture and Treatment

-

Culture HER2-positive cancer cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of BB-1701 in the cell culture medium. A suggested concentration range is 0.1 to 10 µg/mL.

-

Include the following controls:

-

Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the highest concentration of BB-1701.

-

Positive Control: Treat cells with a known ICD inducer, such as mitoxantrone (1 µM).

-

-

Replace the medium in each well with the medium containing the respective treatments.

-

Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

Protocol for Surface Calreticulin (CRT) Staining

-

Harvest Cells:

-

Collect the cell culture supernatant (which may contain non-adherent dead cells).

-

Wash the adherent cells once with PBS.

-

Detach the adherent cells using Trypsin-EDTA.

-

Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with 2 mL of cold Flow Cytometry Staining Buffer.

-

Resuspend the cells in 100 µL of Staining Buffer.

-

Add the fluorescently conjugated anti-Calreticulin antibody at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Staining Buffer.

-

-

Viability Staining and Analysis:

-

Resuspend the cell pellet in 500 µL of Staining Buffer.

-

Just before analysis, add Propidium Iodide (PI) to a final concentration of 1 µg/mL.

-

Analyze the samples on a flow cytometer immediately. Gate on the PI-negative (viable) cell population to determine the percentage of CRT-positive cells.

-

Protocol for Intracellular HMGB1 Staining

-

Harvest and Surface Stain:

-

Follow the same procedure as for CRT staining (Protocol 2, steps 1-2) if co-staining for surface markers is desired. If only staining for HMGB1, proceed directly to fixation after harvesting and washing the cells.

-

-

Fixation and Permeabilization:

-

After the final wash, resuspend the cell pellet in 100 µL of Staining Buffer.

-

Add 100 µL of Fixation/Permeabilization solution and vortex gently.

-

Incubate for 20 minutes at 4°C in the dark.

-

Wash the cells twice with 1 mL of Permeabilization/Wash Buffer (1X).

-

-

Intracellular Staining:

-

Resuspend the permeabilized cell pellet in 100 µL of Permeabilization/Wash Buffer.

-

Add the fluorescently conjugated anti-HMGB1 antibody at the recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

-

-

Analysis:

-

Resuspend the final cell pellet in 500 µL of Staining Buffer.

-

Analyze on a flow cytometer. The release of HMGB1 is indicated by a decrease in the mean fluorescence intensity (MFI) of the HMGB1 signal or an increase in the percentage of HMGB1-negative cells.

-

Data Presentation and Analysis

A typical gating strategy involves first gating on single cells, then on viable cells (PI-negative), and finally analyzing the expression of ICD markers on the viable population.

Table 1: Hypothetical Quantitative Data for ICD Marker Expression after BB-1701 Treatment

| Treatment | Concentration | % CRT Positive (on PI- cells) | HMGB1 MFI (on PI- cells) |

| Vehicle Control | - | 5.2 ± 1.1 | 15,800 ± 950 |

| BB-1701 | 0.1 µg/mL | 15.6 ± 2.5 | 13,200 ± 800 |

| BB-1701 | 1 µg/mL | 45.8 ± 4.2 | 8,500 ± 650 |

| BB-1701 | 10 µg/mL | 68.3 ± 5.9 | 4,100 ± 320 |

| Mitoxantrone | 1 µM | 75.1 ± 6.3 | 3,500 ± 280 |